molecular formula C14H11N3O3 B1228909 5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide

5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide

Cat. No. B1228909
M. Wt: 269.25 g/mol
InChI Key: NZMDZPXWHISYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide is a heteroarene and an aromatic amide.

Scientific Research Applications

Antimicrobial Properties

  • Compounds including 5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide have demonstrated significant antibacterial and antimycobacterial activity against strains such as Escherichia coli, S. typhi, S. aureus, B. subtilis, M. tuberculosis, and M. avium. These compounds showed non-toxicity up to a dose level of 200 micromol L(-1) (Chambhare et al., 2003).

Antileukemic Activities

  • Furanyl and pyranyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide, which include similar structures to 5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide, were tested for antileukemic activity. These showed positive results against leukemic cells (Earl & Townsend, 1979).

Synthesis of Fungicides

  • N-(3-furanyl)pyrrolecarboxamides and N-(3-furanyl)pyrazolecarboxamides, synthesized from furan-3-carboxylic acid, demonstrate potential as fungicides. These compounds are synthesized using directed ortho lithiation and functionalization, relevant to the synthesis of 5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide (Kołodziejczyk et al., 2009).

Herbicidal Activity

  • 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives, which are structurally similar to 5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide, have been shown to possess significant preemergent and postemergent herbicidal activity against broadleaf and narrowleaf weeds in greenhouse and field studies (Hamper et al., 1995).

DNA Binding Affinity

  • Compounds structurally related to 5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide have been studied for their ability to bind to DNA sequences in the minor groove, showing increased effectiveness compared to other drugs. These findings are relevant to developing new treatments for diseases like Pneumocystis carinii (Laughton et al., 1995).

Thermal Behaviour in Anticancer Compounds

  • Thermal analysis of anticancer active derivatives of 3-(2-furanyl)-8-aryl-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one, similar to 5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide, indicates their stability at room temperature, important for medical application. These compounds decompose at temperatures above 300 °C (Bartyzel et al., 2017).

properties

Product Name

5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

5-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H11N3O3/c18-14(16-9-10-3-1-5-15-8-10)11-7-13(20-17-11)12-4-2-6-19-12/h1-8H,9H2,(H,16,18)

InChI Key

NZMDZPXWHISYGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NOC(=C2)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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